2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a dioxaborolane ring, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-3-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: Ethanol, water, or a mixture of both
Temperature: 50-100°C
Reaction Time: Several hours
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation
Substituted Aromatics: Formed through nucleophilic substitution
Scientific Research Applications
2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product. The molecular targets and pathways involved include:
Palladium Complex Formation: Coordination of the boronic ester and halide to the palladium catalyst.
Transmetalation: Transfer of the aryl group from the boronic ester to the palladium center.
Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and halogenated aromatic compounds:
Similar Compounds: 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: The presence of the ethoxy group and the bromine atom provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H20BBrO3 |
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Molecular Weight |
327.02 g/mol |
IUPAC Name |
2-(4-bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO3/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
InChI Key |
PRTJQBBYGIYTBE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OCC |
Origin of Product |
United States |
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